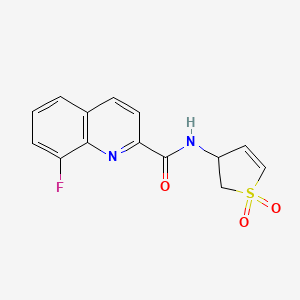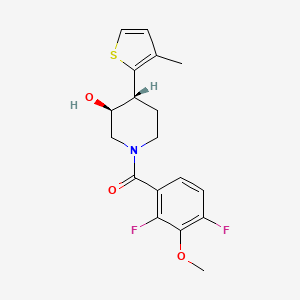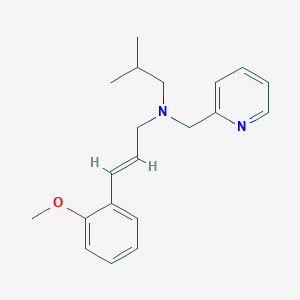
5-cyclohexyl-1H-pyrazole-4-carboxamide
Übersicht
Beschreibung
5-cyclohexyl-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclohexyl-1H-pyrazole-4-carboxamide typically involves the reaction of cyclohexylamine with ethyl 4,4-difluoro-3-oxobutanoate, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium ethoxide .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity. These methods ensure scalability and cost-effectiveness for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
5-cyclohexyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carboxamide group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological activities and chemical properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting succinate dehydrogenase.
Medicine: Explored for its antifungal and antibacterial properties, making it a candidate for drug development.
Industry: Utilized in the development of agrochemicals, such as fungicides and insecticides
Wirkmechanismus
The mechanism of action of 5-cyclohexyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as succinate dehydrogenase. By inhibiting this enzyme, the compound disrupts the mitochondrial electron transport chain, leading to energy depletion in the target organism. This mechanism is particularly effective in controlling fungal and bacterial growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-amino-1H-pyrazole-4-carboxamide: Known for its use in medicinal chemistry as a versatile building block.
1H-pyrazole-5-carboxamide derivatives: Such as Chloantraniliprole, Tebufenpyrad, and Tolfenpyrad, which exhibit significant bioactivity.
Uniqueness
5-cyclohexyl-1H-pyrazole-4-carboxamide stands out due to its specific structural features, such as the cyclohexyl group, which enhances its hydrophobic interactions and potentially increases its binding affinity to target enzymes. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Eigenschaften
IUPAC Name |
5-cyclohexyl-1H-pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c11-10(14)8-6-12-13-9(8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H2,11,14)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCMCJQNYAGBGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=C(C=NN2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N-isopropyl-2-methoxy-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B4530128.png)
![1-[2-(4-methoxyphenyl)ethyl]-4-{[(4-methyl-1H-imidazol-5-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B4530143.png)
![N-[2-(2-chloro-6-methylphenoxy)ethyl]-N'-(2-methylphenyl)malonamide](/img/structure/B4530158.png)

![cyclopentyl 4-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate](/img/structure/B4530166.png)
![5-[5-(3,5-dimethyl-2-furyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4530168.png)
![6-methoxy-N-methyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]pyrimidin-4-amine](/img/structure/B4530173.png)
![N-(2-furylmethyl)-N-methyl-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide trifluoroacetate](/img/structure/B4530175.png)
![N-(3-chloro-4-fluorophenyl)-N'-[1-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl]succinamide](/img/structure/B4530180.png)
![(2-methoxybenzyl)(pyridin-3-ylmethyl){[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B4530193.png)
![1-[(5-isopropylisoxazol-3-yl)carbonyl]-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B4530217.png)
![5-{2-[(4-oxo-1-piperidinyl)methyl]phenyl}nicotinamide](/img/structure/B4530222.png)

